
4-chloro-N-propyl-N'-tosylbenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-propyl-N'-tosylbenzimidamide, also known as TCB-2, is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been widely studied for its potential use in scientific research as a selective agonist for the 5-HT2A receptor. The 5-HT2A receptor is a subtype of the serotonin receptor, which is involved in various physiological and psychological processes such as mood regulation, cognition, and perception.
Aplicaciones Científicas De Investigación
Apoptosis Inducers in Cancer Research
- A cell- and caspase-based apoptosis induction assay was developed for discovering apoptosis inducers, including various compounds similar to 4-chloro-N-propyl-N'-tosylbenzimidamide. This method is pivotal in anticancer drug research, helping in the identification of potential drugs, understanding signaling pathways, and identifying druggable targets (Cai, Drewe, & Kasibhatla, 2006).
Photocatalytic Water Detoxification
- The compound was used as a model in research on photocatalytic properties of industrial TiO2 catalysts, comparing their efficiencies in treating contaminated waters. This is crucial for developing methods to treat water contaminated with industrial pollutants (Guillard et al., 1999).
Wastewater Treatment Technologies
- A new reactor design using titanium dioxide-coated fused-silica glass fibers for wastewater treatment was described, using 4-chlorophenol (a similar compound) as the test compound. This research is significant for advancing wastewater treatment methods (Hofstadler, Bauer, Novalic, & Heisler, 1994).
Chemical Synthesis and Reactivity
- Studies on the reactivity of chloro-phenyldiazirines, compounds related to this compound, have been conducted. This research provides insights into the mechanisms and pathways of reactions involving similar compounds, which is vital for organic synthesis (Martinů & Dailey, 2006).
Catalysis and Ligand Interactions
- Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, involving compounds structurally related to this compound, has been conducted. This is significant for understanding the interactions in catalysis and the development of new catalysts (Lai et al., 1999).
Chemical Modification and Synthesis Techniques
- Suzuki–Miyaura cross-coupling approaches have been used to synthesize derivatives of compounds like 4-chloro-8-tosyloxyquinoline, offering new pathways and methods in the synthesis of complex organic molecules (Heiskanen & Hormi, 2009).
Optical Properties and Device Applications
- Novel compounds showing nonlinear optical absorption have been synthesized and investigated, including compounds similar to this compound. Such research is crucial for the development of optical devices like limiters (Rahulan et al., 2014).
Sensor Development for Environmental Monitoring
- A study on a photoelectrochemical sensor based on a heterojunction for detecting chlorinated organic pollutants highlights the role of similar compounds in environmental monitoring and pollution detection (Yan et al., 2019).
Propiedades
IUPAC Name |
4-chloro-N-(4-methylphenyl)sulfonyl-N'-propylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-3-12-19-17(14-6-8-15(18)9-7-14)20-23(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFCSJPAMDOUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Thiophen-3-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2466713.png)
![1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466716.png)
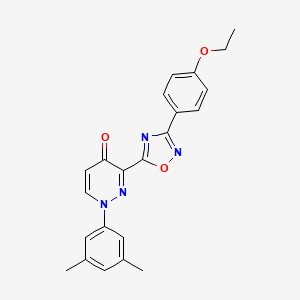
![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)
![8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B2466722.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one](/img/structure/B2466723.png)
![4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid](/img/structure/B2466724.png)
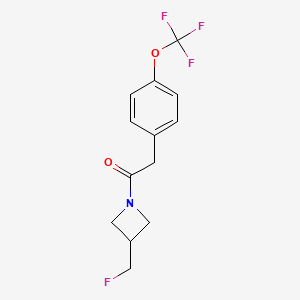
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2466727.png)
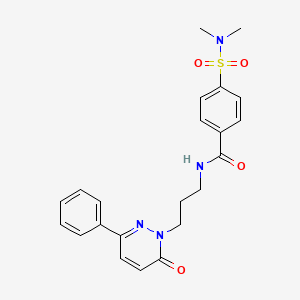

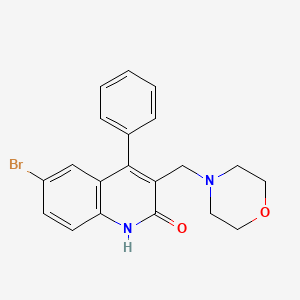
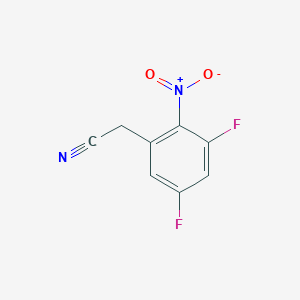
![8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2466736.png)